L-Arginine-L-pyroglutamate is a water-soluble type of L-Arginine . It is a complex of L-arginine and L-pyroglutamic acid which are molecularly bonded together . This amino acid complex has synergistic effects of L-arginine and L-pyroglutamic acid . L-Arginine is the precursor of nitric oxide (NO) .
L-Arginine-L-pyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid . Arginine pyroglutamate is a delivery form of arginine .
The molecular formula of L-Arginine-L-pyroglutamate is C11H21N5O5 . The IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (2S)-5-oxopyrrolidine-2-carboxylic acid . The molecular weight is 303.32 g/mol .
L-Arginine-L-pyroglutamate is soluble in cold water . It has been studied for its solubility behavior and polymorphism in nine pure solvents and a binary water + ethanol system .
L-Arginine-L-pyroglutamate is a crystalline solid powder with a sour taste . It is soluble in cold water .
L-Arginine-L-pyroglutamate is a dipeptide compound formed from the amino acids L-arginine and L-pyroglutamic acid. It is recognized in the biomedical field for its potential benefits in various physiological processes, including nitric oxide production, which plays a crucial role in vascular health and blood flow regulation. The compound is classified as a non-essential amino acid derivative, and it is often utilized in dietary supplements aimed at enhancing athletic performance and recovery.
L-Arginine-L-pyroglutamate can be synthesized through chemical reactions involving its constituent amino acids. L-arginine is commonly found in protein-rich foods such as meat, fish, dairy products, and nuts, while L-pyroglutamic acid is produced from the cyclization of L-glutamic acid.
L-Arginine-L-pyroglutamate falls under the classification of amino acid derivatives and peptides. It is categorized within the broader group of bioactive compounds that influence metabolic processes.
The synthesis of L-Arginine-L-pyroglutamate can be achieved through several methods, with one prominent technique involving the reaction between L-arginine and L-pyroglutamic acid in an aqueous solution. A patent describes a specific method that includes:
The method emphasizes simplicity and high yield, making it suitable for large-scale industrial production. The use of water as a solvent minimizes environmental impact and production costs.
The molecular structure of L-Arginine-L-pyroglutamate can be represented as follows:
The structure consists of the side chains of both constituent amino acids, contributing to its unique properties.
The compound features functional groups typical of amino acids, including amino (-NH₂) and carboxyl (-COOH) groups, along with a cyclic structure from L-pyroglutamic acid that influences its biochemical behavior.
L-Arginine-L-pyroglutamate can undergo various chemical reactions typical of peptides:
The stability of L-Arginine-L-pyroglutamate under physiological conditions allows it to maintain its integrity during metabolic processes, which is essential for its biological activity.
L-Arginine-L-pyroglutamate primarily functions through its role as a precursor to nitric oxide synthesis. The mechanism involves:
Research indicates that supplementation with L-arginine derivatives can enhance exercise performance by improving oxygen delivery to muscles and reducing fatigue .
Relevant analyses indicate that the compound's stability and solubility make it suitable for various applications in nutrition and pharmacology.
L-Arginine-L-pyroglutamate has several applications in scientific research and health:
Salt formation remains the primary industrial method for synthesizing Arg-Pyr. The patented aqueous reaction pathway (CN102584666A) optimizes yield and purity through stoichiometric control and solvent engineering :
Table 1: Comparative Synthesis Parameters for Arg-Pyr Salt Formation
Parameter | Optimal Value | Effect on Yield/Purity |
---|---|---|
Molar Ratio (Arg:Pyr) | 0.85:1 | Maximizes complexation efficiency |
Reaction Temperature | 65°C | Balances kinetics/degradation |
Ethanol Volume | 1:1 (v/v concentrate) | Controls crystal size/purity |
Vacuum Concentration | 50–60°C, −0.1 MPa | Prevents thermal decomposition |
Alternative solvent systems (e.g., methanol/water mixtures) enable salt formation for thermally labile compounds but show no advantage for Arg-Pyr [4].
Solid-phase peptide synthesis (SPPS) facilitates customized derivatization of Arg-Pyr analogues. Key advances include:
Table 2: Solid-Phase Synthesis Performance Metrics
Parameter | Standard SPPS | Optimized SPPS | Functional Impact |
---|---|---|---|
Coupling Reagent | HBTU | PyBOP | 18% higher yield |
Deprotection | TFA/phenol | TFA/triisopropylsilane | Reduced arginine side-chain degradation |
Solubility (H₂O) | 15 mg/mL | 45 mg/mL | Enables IV formulation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9